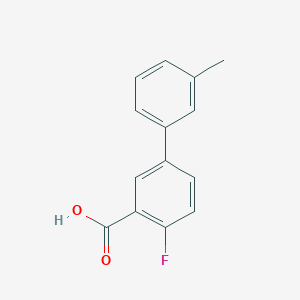

2-Fluoro-5-(3-methylphenyl)benzoic acid

Overview

Description

“2-Fluoro-5-(3-methylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11FO2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “2-Fluoro-5-(3-methylphenyl)benzoic acid” involves a multistep reaction . One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide .Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(3-methylphenyl)benzoic acid” can be represented by the InChI code: 1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, oxidation are some of the reactions that can occur .Physical And Chemical Properties Analysis

The molecular weight of “2-Fluoro-5-(3-methylphenyl)benzoic acid” is 230.24 .Scientific Research Applications

Synthesis and Characterization

2-Fluoro-5-(3-methylphenyl)benzoic acid serves as a valuable intermediate in organic synthesis. Its fluorine atom introduces unique electronic effects beneficial for creating compounds with specific properties. For instance, fluorine substitution has been shown to alter the herbicidal properties of certain molecules significantly, with fluorinated compounds often exhibiting enhanced biological activity due to increased stability and membrane permeability (Hamprecht, Würzer, & Witschel, 2004).

Additionally, fluorinated benzoic acids are crucial for synthesizing benzothiazoles, which have demonstrated potent antitumor activities. Specifically, derivatives of 2-(4-aminophenyl)benzothiazoles, where fluorine atoms are incorporated, show significant cytotoxic effects against various cancer cell lines, highlighting the role of fluorine in modulating biological activities (Hutchinson et al., 2001).

Pharmacological Evaluation

The introduction of fluorine into pharmaceutical compounds is a common strategy to improve drug properties. In the context of benzothiazoles, fluorinated derivatives have been evaluated for their antitumor properties. For example, amino acid prodrugs of fluorinated 2-(4-aminophenyl)benzothiazoles have been developed to enhance solubility and bioavailability, showing promising preclinical efficacy against breast and ovarian cancers (Bradshaw et al., 2002).

Moreover, novel fluorine-containing compounds have been synthesized for various biological applications, including antibacterial and anti-inflammatory activities. The presence of fluorine often leads to compounds with significant biological efficacy, as demonstrated in the synthesis and evaluation of new 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moieties (Bhat et al., 2016).

Molecular Imaging and Diagnostics

Fluorinated compounds also play a critical role in molecular imaging, particularly in positron emission tomography (PET). For instance, the synthesis of fluorine-18 labeled analogues of bexarotene, a retinoid X receptor agonist, demonstrates the utility of fluorinated benzoic acids in developing imaging agents for studying receptor distribution and function in vivo (Wang et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-fluoro-5-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZYXRLTOQBCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681175 | |

| Record name | 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(3-methylphenyl)benzoic acid | |

CAS RN |

1184124-24-0 | |

| Record name | 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)

![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)

![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)